molecular formula C7H5F3O4S B2547899 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene CAS No. 2411222-04-1

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene

Cat. No.: B2547899
CAS No.: 2411222-04-1
M. Wt: 242.17
InChI Key: YWUHWIOIKDEWMG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene is a specialized fluorinated aromatic compound designed for advanced research and development, particularly in medicinal chemistry. This molecule integrates two key functional groups: a difluoromethoxy unit and a fluorosulfonyloxy group. The difluoromethoxy group is a well-established bioisostere used to improve a molecule's metabolic stability and membrane permeability, making it a valuable tool in the design of active pharmaceutical ingredients (APIs) . Concurrently, the fluorosulfonyloxy group is a highly reactive moiety that can serve as a versatile precursor for further chemical transformations, including nucleophilic substitution reactions, facilitating the introduction of diverse structural features. Researchers can leverage this compound as a key synthetic intermediate in multi-step organic syntheses, such as in the development of novel steroid-based therapeutics where the difluoromethoxy group enhances in vivo stability, or in the creation of potential protease inhibitors and kinase-targeted agents . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(difluoromethoxy)-2-fluorosulfonyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O4S/c8-7(9)13-5-3-1-2-4-6(5)14-15(10,11)12/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUHWIOIKDEWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)F)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene typically involves the introduction of difluoromethoxy and fluorosulfonyloxy groups onto a benzene ring. One common method involves the reaction of a suitable benzene derivative with difluoromethylating agents and fluorosulfonylating agents under controlled conditions. For instance, the difluoromethoxy group can be introduced using difluoromethylation reagents, while the fluorosulfonyloxy group can be added through sulfonylation reactions .

Industrial production methods often involve multi-step synthesis processes, starting from readily available benzene derivatives and employing various catalysts and reagents to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient and scalable production .

Chemical Reactions Analysis

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide and tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used but often include substituted benzene derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can participate in hydrogen bonding and dipole interactions, while the fluorosulfonyloxy group can act as an electrophilic center, facilitating reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Physical State
1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene 1803582-26-4 C₈H₆F₄OS 226.19 -OCF₂H, -SCF₂H Liquid
1-(Difluoromethoxy)-2-fluoro-4-isocyanatobenzene 1261875-73-3 C₇H₃F₃NO₂ Not Provided -OCF₂H, -NCO, -F Not Provided
1-(Dimethoxymethyl)-2-fluorobenzene 90470-67-0 C₉H₁₁FO₂ 170.18 -OCH(OCH₃)₂, -F Not Provided
1-[2-(Difluoromethoxy)phenyl]ethanone 127842-55-1 C₉H₈F₂O₂ 186.16 -OCF₂H, -COCH₃ Not Provided
Key Observations:
  • Functional Groups: The target compound’s fluorosulfonyloxy group (-OSO₂F) is more electron-withdrawing than the difluoromethylsulfanyl (-SCF₂H) group in or the acetyl (-COCH₃) group in . This difference would result in higher reactivity in nucleophilic substitutions.
  • Molecular Weight :
    • The compound in (MW 226.19) has a higher molecular weight than the acetyl derivative in (MW 186.16), likely due to the sulfur atom and additional fluorine substituents.

Reactivity and Stability

  • Electron-Withdrawing Effects: The fluorosulfonyloxy group in the target compound is a stronger electron-withdrawing group than the difluoromethoxy group in or the dimethoxymethyl group in . This would deactivate the benzene ring toward electrophilic substitution but enhance stability toward oxidation.
  • Hydrolytic Stability :

    • Sulfonate esters (e.g., -OSO₂F) are generally prone to hydrolysis under acidic or basic conditions, whereas thioethers (e.g., -SCF₂H in ) are more stable. This makes the target compound a better candidate for transient intermediates in synthesis.

Biological Activity

1-(Difluoromethoxy)-2-fluorosulfonyloxybenzene is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound features distinctive difluoromethoxy and fluorosulfonyloxy functional groups, which contribute to its unique biological activity and potential applications.

  • Molecular Formula : C8H6F3O4S
  • Molecular Weight : 242.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with molecular targets through its functional groups. The difluoromethoxy group can engage in hydrogen bonding and dipole interactions, while the fluorosulfonyloxy group acts as an electrophilic center, facilitating reactions with nucleophiles. This dual functionality allows the compound to modulate enzyme activity and receptor interactions, leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer and diabetes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
  • Anti-inflammatory Effects : The ability of the compound to modulate inflammatory pathways has been observed, indicating potential applications in treating inflammatory diseases.

Case Studies

  • Enzyme Inhibition Study :
    • A study investigated the inhibitory effects of this compound on a specific enzyme linked to cancer progression. The results demonstrated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent.
  • Antimicrobial Activity Assessment :
    • In vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The findings indicated that it exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
  • Anti-inflammatory Research :
    • A recent study explored the anti-inflammatory properties of the compound using animal models of inflammation. Results showed a marked decrease in inflammatory markers, supporting its use in developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with other fluorinated benzene derivatives:

Compound NameFunctional GroupsBiological Activity
1-(Trifluoromethoxy)-2-fluorosulfonyloxybenzeneTrifluoromethoxy, FluorosulfonyloxyEnhanced enzyme inhibition
1-(Difluoromethoxy)-2-chlorosulfonyloxybenzeneDifluoromethoxy, ChlorosulfonyloxyModerate antimicrobial effects

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(difluoromethoxy)-2-fluorosulfonyloxybenzene to improve yield and purity?

  • Methodology : Use nucleophilic substitution reactions with sodium hydride (NaH) in dimethylformamide (DMF) as a base to activate the difluoromethoxy group. Monitor reaction progress via HPLC and NMR to ensure intermediate stability. Adjust stoichiometry of fluorosulfonyl chloride (FSO₂Cl) to minimize side reactions (e.g., over-sulfonylation) .
  • Data Analysis : Compare yields under varying temperatures (0–25°C) and solvent polarities. For example, acetonitrile may reduce byproduct formation compared to DMSO due to lower nucleophilicity .

Q. What are the key reactivity patterns of the fluorosulfonyloxy group in substitution reactions?

  • Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines, thiols) to assess the leaving-group ability of the fluorosulfonyloxy moiety. Track reaction rates via LC-MS under controlled pH (e.g., buffered vs. non-buffered conditions).
  • Findings : The fluorosulfonyloxy group exhibits faster substitution rates compared to non-fluorinated sulfonates due to enhanced electron-withdrawing effects, but steric hindrance from the difluoromethoxy group may slow reactivity .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by storing the compound at 2–8°C under inert atmosphere (argon) and monitoring degradation via FTIR and mass spectrometry. Compare with room-temperature storage to identify degradation pathways (e.g., hydrolysis of the sulfonyloxy group) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s biological activity in drug discovery?

  • SAR Approach : Synthesize analogs with varying substituents (e.g., replacing difluoromethoxy with trifluoromethoxy) and test inhibitory activity against target enzymes (e.g., kinases). Use molecular docking to correlate electronic properties (calculated via DFT) with IC₅₀ values .
  • Data Contradictions : If a nitro-substituted analog shows unexpected low activity despite favorable computed binding, investigate metabolic stability via microsomal assays to rule out rapid degradation .

Q. What computational tools are effective for predicting interactions between this compound and biological targets?

  • Methodology : Combine molecular dynamics (MD) simulations with free-energy perturbation (FEP) calculations to model binding to proteins like cytochrome P450. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics .

Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

  • Troubleshooting : Replicate reactions under strictly anhydrous conditions to exclude moisture interference. Use X-ray crystallography to confirm the structure of unexpected byproducts (e.g., dimerization via sulfonyl bridges) .

Methodological Guidance

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Techniques :

  • 19F NMR : Quantify fluorine environments to confirm substitution patterns.
  • X-ray diffraction : Resolve ambiguities in regiochemistry (e.g., para vs. ortho substitution).
  • High-resolution mass spectrometry (HRMS) : Verify molecular formulas of unstable intermediates .

Q. How should researchers design experiments to study the compound’s metabolic pathways?

  • Protocol : Incubate the compound with liver microsomes and use LC-QTOF-MS to identify phase I/II metabolites. Compare results with in silico metabolite prediction tools (e.g., MetaSite) to prioritize high-risk degradation pathways .

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